molecular formula C22H23NO4S B3041966 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid CAS No. 443991-25-1

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid

Cat. No. B3041966
CAS RN: 443991-25-1
M. Wt: 397.5 g/mol
InChI Key: NPKJCPWNBVSWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of amino acids and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is not fully understood. However, it is believed that this compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the solubility and stability of peptides and proteins. It has also been shown to be a useful tool for the study of enzyme-catalyzed reactions. In addition, this compound has been shown to have potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is its ease of synthesis and high yield. This compound is also relatively stable and can be stored for extended periods. However, one of the limitations of this compound is its limited solubility in aqueous solutions. This can make it challenging to work with in certain lab experiments.

Future Directions

There are several future directions for the study of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the mechanism of action of this compound and its potential applications in drug discovery and development. Additionally, further research is needed to explore the potential applications of this compound in the study of enzyme-catalyzed reactions and other biochemical processes.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects and has been shown to have potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid has been extensively studied for its potential applications in various fields. This compound has been used as a building block for the synthesis of peptides and proteins. It has also been used as a fluorescent probe for the detection of amino acids in biological samples. In addition, this compound has been used as a substrate for enzyme-catalyzed reactions.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(thian-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c24-21(25)20(14-9-11-28-12-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKJCPWNBVSWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
Reactant of Route 6
2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid

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